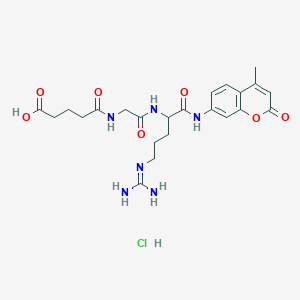

谷酰甘氨酰精氨酰-AMC盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

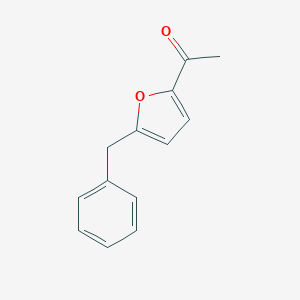

The synthesis and analysis of complex organic compounds like the one mentioned play a crucial role in advancing pharmaceutical and chemical research. These compounds often serve as precursors or intermediates in the synthesis of potential therapeutic agents.

Synthesis Analysis

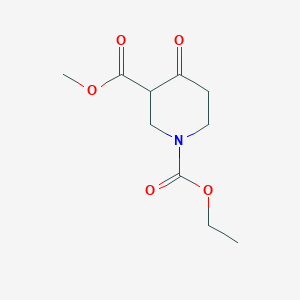

Synthesis approaches for similar compounds often involve multi-step reactions, starting from simpler organic molecules. For instance, the synthesis of 5-Amino-4-oxopentanoic acid hydrochloride, a related compound, can be achieved from levulinic acid through esterification, bromination, and subsequent reactions with potassium phthalimide, followed by acidolysis, yielding an overall 44% yield (Lin Yuan, 2006).

科学研究应用

1. 组织蛋白酶C的荧光底物 该化合物是组织蛋白酶C的荧光底物。 经组织蛋白酶C酶切后,释放7-氨基-4-甲基香豆素 (AMC),其荧光可用于定量组织蛋白酶C活性 .

2. 尿激酶的荧光底物 它也用作尿激酶的荧光底物。 酶切后释放的荧光可用于测量尿激酶的活性 .

3. 在酶谱分析中的应用 该化合物可用作组织蛋白酶B底物,用于对粪便提取物中蛋白酶进行酶谱分析 .

4. 在组织蛋白酶B活性测定中的应用 它可用于组织蛋白酶B活性测定,提供了一种测量该酶活性的方法 .

5. 在基质金属蛋白酶活性测定中的应用<a aria-label="4: " data-citationid="b9e2eafe-3705-4b22-2659-8b7474a64

作用机制

Target of Action

Glutaryl-Gly-Arg-AMC HCL, also known as N-Glutaryl-Gly-Arg-7-amido-4-methylcoumarin hydrochloride, is primarily targeted towards urokinase plasminogen activator (uPA) . The uPA is a serine protease that plays a crucial role in tissue remodeling, inflammation, and tumor metastasis .

Mode of Action

The compound acts as a peptide substrate for uPA . It interacts with uPA, facilitating the conversion of plasminogen to plasmin, a key enzyme involved in fibrinolysis . This interaction results in the modulation of the plasminogen activation system, which is critical for various physiological and pathological processes .

Biochemical Pathways

The primary biochemical pathway affected by Glutaryl-Gly-Arg-AMC HCL is the plasminogen activation system . This system is involved in fibrinolysis, a process that prevents blood clots from growing and becoming problematic. By acting as a substrate for uPA, the compound influences the conversion of plasminogen to plasmin, thereby affecting the overall fibrinolytic activity .

Result of Action

The interaction of Glutaryl-Gly-Arg-AMC HCL with uPA results in the modulation of the plasminogen activation system . This modulation can influence various physiological and pathological processes, including fibrinolysis, tissue remodeling, inflammation, and tumor metastasis .

属性

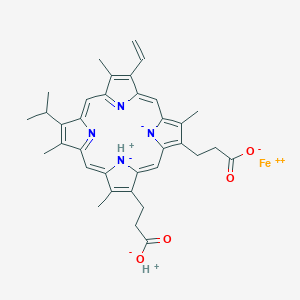

IUPAC Name |

5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHBZGTMAWMAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585162 |

Source

|

| Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103213-40-7 |

Source

|

| Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)